(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

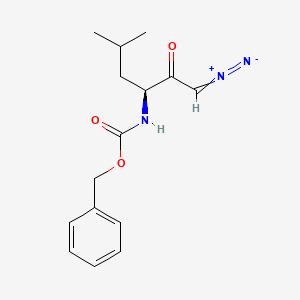

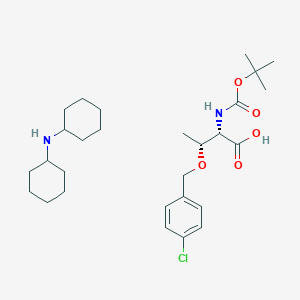

-(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (also known as S-MPA HCl) is an organic compound that is used in a variety of scientific research applications. It is a chiral molecule, meaning that it has two non-superposable mirror images of itself, and is commonly used in asymmetric synthesis. It is also used in the synthesis of a variety of pharmaceuticals.

科学的研究の応用

Chemo-Enzymatic Synthesis

(S)-3-Hydroxy-3-phenylpropanoic acid, related to the compound , has been synthesized using a chemo-enzymatic route. It serves as a precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride. The process involves chemical synthesis of the racemic substrate and enzymatic preparation of the S-isomer, using Porcine pancreas lipase as a biocatalyst. Optimum conditions for the enzyme-catalyzed reactions were studied, providing a practical method for preparing chiral β-hydroxy acid (Zhao et al., 2014).

Cross-Coupling in Organic Synthesis

The compound, a variant of 3-phenylpropanoic acid, has been used in meta-C–H arylation and methylation, showing its utility in organic synthesis. A U-shaped template was crucial for the cross-coupling of C–H bonds with organoborons, indicating the compound’s role in complex organic synthesis processes (Wan et al., 2013).

Structural and Spectroscopic Analysis

New compounds derived from phenylpropanoids have been isolated and their structures were elucidated through 1D and 2D NMR, HRESIMS techniques, and chemical methods. This indicates the compound’s importance in structural and spectroscopic analysis within natural product chemistry (Zhang et al., 2016).

Synthesis of Amino Acid Ester Isocyanates

The compound has been synthesized as an amino acid ester isocyanate, indicating its relevance in the synthesis of complex organic molecules, which are important in various chemical industries, including pharmaceuticals (Tsai et al., 2003).

作用機序

Target of Action

It belongs to the class of organic compounds known as phenylalanine and derivatives . These compounds typically interact with various enzymes and receptors in the body, influencing numerous biochemical pathways.

Mode of Action

Phenylalanine, for instance, serves as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine

Biochemical Pathways

Given its structural similarity to phenylalanine, it might be involved in the synthesis of the neurotransmitters norepinephrine and dopamine . These neurotransmitters play crucial roles in various physiological processes, including mood regulation, attention, and the body’s response to stress.

Result of Action

If it does influence the synthesis of norepinephrine and dopamine, it could potentially affect mood, attention, and other cognitive functions

特性

IUPAC Name |

(2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQSBSADGQZNFW-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

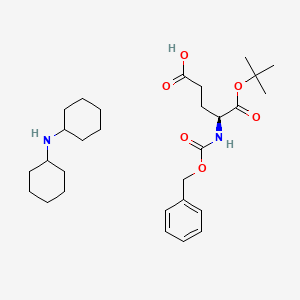

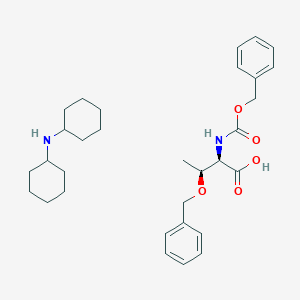

![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)